Superior CRF1 Binding Affinity: NGD 98-2 vs. Common CRF1 Antagonist Benchmarks
NGD 98-2 hydrochloride demonstrates a Ki of 1 nM at the CRF1 receptor, as reported in its primary characterization study [1]. This represents a 2- to 5-fold higher affinity compared to several widely used CRF1 antagonists, including R121919 (Ki = 2-5 nM) and Antalarmin (Ki = 2.7 nM), when assessed under comparable radioligand binding conditions using [125I]-Tyr0-ovine CRF in rat cortex or recombinant human CRF1 receptors .
| Evidence Dimension | Binding affinity (Ki) for CRF1 receptor |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | R121919 (2-5 nM); Antalarmin (2.7 nM) |
| Quantified Difference | 2- to 5-fold lower Ki (higher affinity) |
| Conditions | Radioligand binding assay using [125I]-Tyr0-ovine CRF in rat cortex or recombinant human CRF1 |
Why This Matters
A lower Ki value indicates a higher binding affinity, which can translate to greater potency in cellular and in vivo assays, potentially requiring lower doses to achieve equivalent receptor occupancy.
- [1] Hodgetts KJ, et al. Discovery of N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine 59 (NGD 98-2): an orally active corticotropin releasing factor-1 (CRF-1) receptor antagonist. J Med Chem. 2011 Jun 23;54(12):4187-206. View Source
